molecular formula C11H17F2NO4 B1377880 1-(Tert-butoxycarbonyl)-3,3-difluoropiperidine-4-carboxylic acid CAS No. 1303972-81-7

1-(Tert-butoxycarbonyl)-3,3-difluoropiperidine-4-carboxylic acid

Cat. No.: B1377880
CAS No.: 1303972-81-7
M. Wt: 265.25 g/mol
InChI Key: HZMYOCGJMSBEDV-UHFFFAOYSA-N
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Description

1-(Tert-butoxycarbonyl)-3,3-difluoropiperidine-4-carboxylic acid is a synthetic organic compound that features a piperidine ring substituted with a tert-butoxycarbonyl (Boc) protecting group and two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Tert-butoxycarbonyl)-3,3-difluoropiperidine-4-carboxylic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including cyclization reactions of appropriate precursors.

    Introduction of Fluorine Atoms: The fluorine atoms are introduced via fluorination reactions, which can be achieved using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Protection with Boc Group: The tert-butoxycarbonyl group is introduced to protect the amine functionality.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for efficient and scalable synthesis .

Chemical Reactions Analysis

Types of Reactions: 1-(Tert-butoxycarbonyl)-3,3-difluoropiperidine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed depend on the specific reactions and conditions used. For example, deprotection yields the free amine, while substitution reactions yield various substituted derivatives.

Scientific Research Applications

1-(Tert-butoxycarbonyl)-3,3-difluoropiperidine-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(Tert-butoxycarbonyl)-3,3-difluoropiperidine-4-carboxylic acid primarily involves its role as a protected intermediate in synthetic pathways. The Boc group protects the amine functionality during various reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further chemical transformations .

Comparison with Similar Compounds

    1-(Tert-butoxycarbonyl)piperidine-4-carboxylic acid: Lacks the fluorine atoms, making it less reactive in certain substitution reactions.

    3,3-Difluoropiperidine-4-carboxylic acid: Lacks the Boc protecting group, making it more prone to side reactions involving the amine functionality.

Uniqueness: 1-(Tert-butoxycarbonyl)-3,3-difluoropiperidine-4-carboxylic acid is unique due to the combination of the Boc protecting group and the fluorine atoms. This combination provides both stability and reactivity, making it a valuable intermediate in synthetic organic chemistry .

Properties

IUPAC Name

3,3-difluoro-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17F2NO4/c1-10(2,3)18-9(17)14-5-4-7(8(15)16)11(12,13)6-14/h7H,4-6H2,1-3H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZMYOCGJMSBEDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1303972-81-7
Record name 1-Boc-3,3-difluoropiperidin-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Tert-butoxycarbonyl)-3,3-difluoropiperidine-4-carboxylic acid
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1-(Tert-butoxycarbonyl)-3,3-difluoropiperidine-4-carboxylic acid
Reactant of Route 3
1-(Tert-butoxycarbonyl)-3,3-difluoropiperidine-4-carboxylic acid
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1-(Tert-butoxycarbonyl)-3,3-difluoropiperidine-4-carboxylic acid
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1-(Tert-butoxycarbonyl)-3,3-difluoropiperidine-4-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-(Tert-butoxycarbonyl)-3,3-difluoropiperidine-4-carboxylic acid

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